2-Methylthio-5-nitrophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound features a boronic acid functional group, which is instrumental in Suzuki-Miyaura coupling reactions, making it valuable in pharmaceutical and materials chemistry.
The compound can be synthesized from commercially available starting materials, including 2-methylthio-5-nitrophenol and pinacol boronate. The synthesis typically involves palladium-catalyzed reactions, which are common in the formation of arylboronic acids and their derivatives.
2-Methylthio-5-nitrophenylboronic acid pinacol ester belongs to the class of organoboron compounds, specifically categorized as boronic acid esters. These compounds are characterized by the presence of a boron atom bonded to an organic group and are known for their reactivity in nucleophilic substitution and coupling reactions.
The synthesis of 2-Methylthio-5-nitrophenylboronic acid pinacol ester typically involves several key steps:
The molecular formula for 2-Methylthio-5-nitrophenylboronic acid pinacol ester is , with a molecular weight of approximately 263.1 g/mol. The structure features:
The compound can be represented by its InChI key: LYFUUPOOXAXEEP-UHFFFAOYSA-N, and its SMILES notation is: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C
. This structure indicates the presence of functional groups that contribute to its reactivity and solubility characteristics .
2-Methylthio-5-nitrophenylboronic acid pinacol ester participates in several key reactions:
The reactivity profile of this compound makes it suitable for creating complex molecular architectures that are significant in drug discovery and development .
The mechanism by which 2-Methylthio-5-nitrophenylboronic acid pinacol ester functions in cross-coupling reactions involves several steps:
This mechanism underscores the importance of boronic esters in facilitating efficient carbon-carbon bond formation, which is crucial for synthesizing complex organic molecules.
The compound has been reported to have an assay purity greater than 96%, confirming its suitability for synthetic applications .
2-Methylthio-5-nitrophenylboronic acid pinacol ester finds applications primarily in:
This compound exemplifies how organoboron chemistry continues to be pivotal in advancing both academic research and industrial applications.
Palladium-catalyzed borylation stands as the cornerstone synthetic methodology for preparing 2-methylthio-5-nitrophenylboronic acid pinacol ester. The reaction typically initiates with halogenated precursors such as 2-methylthio-5-bromo-nitrobenzene, employing bis(pinacolato)diboron (B₂pin₂) as the boron source. Catalytic systems featuring Pd(dppf)Cl₂ (1-3 mol%) in combination with weak bases (potassium acetate) in refluxing dioxane demonstrate optimal efficiency, achieving yields >75% within 12 hours [1] [9]. The catalytic cycle proceeds through oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the diboron reagent and reductive elimination to afford the target boronic ester.
Table 1: Palladium Catalyst Performance in Boronate Ester Synthesis
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(dppf)Cl₂ (3 mol%) | KOAc | 1,4-Dioxane | 100 | 78 |
Pd(PPh₃)₄ (5 mol%) | NaOAc | Toluene | 110 | 62 |
PdCl₂ (2 mol%) / XPhos | K₂CO₃ | THF | 80 | 85 |
Ligand selection critically influences reaction efficiency. Bulky, electron-rich phosphines (XPhos, SPhos) mitigate protodeboronation side reactions in electron-deficient systems, while bidentate ligands (dppf) enhance stability during prolonged reactions [1]. Catalyst poisoning by the thioether moiety necessitates higher ligand loadings (1:3 Pd:P ratio) compared to non-sulfur-containing analogs.
Regioselective installation of the boronic ester at the C5 position relative to the methylthio group leverages the ortho-directing capability of sulfur. Directed ortho-metalation (DoM) strategies employ n-BuLi at -78°C in anhydrous THF, where the methylthio group coordinates lithium, ensuring >95% regioselectivity for C5 bromination prior to borylation [1] [3]. This selectivity arises from the synergistic effects of the sulfur's coordination strength and the nitro group's electron-withdrawing properties, which acidify the ortho proton.
Alternative approaches involve electrophilic borylation using BBr₃ followed by pinacol esterification. However, this method yields <50% regioselectivity due to competing meta-borylation directed by the nitro group [9]. The methylthio group's moderate directing strength requires stoichiometric control for optimal ortho functionalization, contrasting with stronger directors like dimethylamino groups.
Table 2: Regioselectivity Comparison in Aromatic Substitution
Directing Group | Reagent | Ortho:Meta Ratio | Primary Product |
---|---|---|---|
Methylthio | n-BuLi/Br₂ | 97:3 | 2-Methylthio-5-bromonitrobenzene |
Nitro | BBr₃ | 32:68 | 2-Methylthio-4-boronitrobenzene |
Methylthio/Nitro | Bu₄N⁺[B(3,5-(CF₃)₂C₆H₃)₄]⁻ | 88:12 | Mixed isomers |
The pinacol protection strategy overcomes the inherent instability of 2-methylthio-5-nitrophenylboronic acid, which rapidly dehydrates to boroxines in anhydrous environments. Transesterification employs pinacol (1.2 equiv) in refluxing toluene with azeotropic water removal, achieving 90% conversion to the air-stable crystalline ester [9]. The pinacol group’s steric bulk suppresses decomposition pathways while maintaining Suzuki-Miyaura coupling reactivity.
Deprotection under mild aqueous acidic conditions (0.1M HCl in THF, 25°C) regenerates the boronic acid within 1 hour without compromising the nitro or methylthio functionalities. Notably, stronger acids (H₂SO₄) or extended exposure (>3 hours) trigger desulfurization – a critical limitation for downstream applications [5] [9]. The equilibrium constant (K = 4.2 × 10³ M⁻¹) favors the protected ester under neutral conditions, confirming its thermodynamic stability during storage at 2-8°C [5] [10].
As a coupling partner, 2-methylthio-5-nitrophenylboronic acid pinacol ester exhibits distinct solvent dependence in Suzuki-Miyaura reactions. Optimal conditions utilize toluene/water (4:1) with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%), achieving >90% cross-coupling yields with aryl bromides [1] [6]. Aprotic solvents (THF, dioxane) diminish efficiency (<60% yield) due to poor boronate dissociation, while highly polar solvents (DMF, DMSO) promote protodeboronation.
The electron-deficient nature of this boronic ester (σₚ = 0.78 for the nitro group) necessitates electron-rich ligands to accelerate transmetalation. Trialkylphosphines (PCy₃) outperform triphenylphosphine in coupling with deactivated aryl chlorides, reducing reaction times from 24 hours to 6 hours at 80°C [1]. The methylthio group exhibits negligible Pd-coordination interference, contrasting with thiophene-derived boronates where sulfur poisoning necessitates specialized catalysts.
Table 3: Solvent Systems in Model Suzuki Coupling with Phenyl Iodide
Solvent Ratio (v/v) | Ligand | Time (h) | GC Yield (%) | Protodeboronation Byproduct (%) |
---|---|---|---|---|
Toluene/H₂O (4:1) | SPhos | 8 | 92 | 3 |
THF/H₂O (4:1) | XPhos | 12 | 76 | 12 |
Dioxane/H₂O (4:1) | PPh₃ | 24 | 68 | 19 |
Ethanol/H₂O (4:1) | None | 6 | 45 | 41 |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: